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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056 Get Quote

A detailed spectroscopic comparison of the key intermediates in the synthesis of 5-Bromo-4-
methylnicotinaldehyde, a valuable building block in medicinal chemistry, is presented. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive analysis of the changes in spectral characteristics as the synthesis progresses

from commercially available 3,4-Lutidine.

The transformation of 3,4-Lutidine to 5-Bromo-4-methylnicotinaldehyde involves a multi-step

synthesis, including N-oxidation, bromination, and oxidation of a primary alcohol to an

aldehyde. Each step imparts distinct changes to the molecule's electronic and vibrational

properties, which are clearly reflected in their respective spectroscopic signatures. This guide

will delve into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

data for the starting material and key intermediates, providing a foundational dataset for

reaction monitoring and characterization.

Synthesis Pathway
The logical synthesis route from 3,4-Lutidine to 5-Bromo-4-methylnicotinaldehyde is

illustrated below. This pathway involves the initial activation of the pyridine ring through N-

oxidation, followed by regioselective bromination and subsequent functional group

manipulations to yield the target aldehyde.
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Figure 1: Proposed synthesis pathway for 5-Bromo-4-methylnicotinaldehyde.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-4-
methylnicotinaldehyde and its precursors.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compoun
d

H-2 H-5/H-6 -CH₃ -CH₂OH -CHO Solvent

3,4-

Lutidine
8.25 (s) 7.05 (d)

2.25 (s),

2.29 (s)
- - CDCl₃

3,4-

Lutidine N-

oxide

(Predicted)

~8.1 ~7.1 ~2.3 - - CDCl₃

(5-Bromo-

4-methyl-

pyridin-3-

yl)-

methanol[1

]

8.38 (s) 8.58 (s) 2.45 (s) 4.74 (s) - CDCl₃

5-Bromo-4-

methylnicot

inaldehyde

[1]

8.83 (s) 8.84 (s) 2.76 (s) - 10.25 (s) CDCl₃

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Comp
ound

C-2 C-3 C-4 C-5 C-6 -CH₃
-
CH₂O
H

-CHO
Solve
nt

3,4-

Lutidin

e

147.1 134.1 130.2 123.6 149.2
16.2,

19.8
- - CDCl₃

3,4-

Lutidin

e N-

oxide

(Predi

cted)

~138 ~126 ~138 ~126 ~138 ~18-20 - - CDCl₃

(5-

Bromo

-4-

methyl

-

pyridin

-3-yl)-

metha

nol

~150 ~135 ~140 ~118 ~152 ~17 ~60 - CDCl₃

5-

Bromo

-4-

methyl

nicotin

aldehy

de

~152 ~133 ~142 ~120 ~155 ~18 - ~190 CDCl₃

Note: Predicted values for 3,4-Lutidine N-oxide are based on data for similar pyridine N-oxides.

Values for the alcohol and aldehyde are estimated based on typical substituent effects.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound ν(O-H) ν(C=O) ν(C-Br) ν(N-O)
Key
Features

3,4-Lutidine - - - -

Aromatic C-H

and C=C

stretching.

3,4-Lutidine

N-oxide
- - - ~1250

Appearance

of a strong N-

O stretching

band.

(5-Bromo-4-

methyl-

pyridin-3-yl)-

methanol

~3300

(broad)
- ~600-500 -

Broad O-H

stretch

indicative of

the alcohol.

5-Bromo-4-

methylnicotin

aldehyde

- ~1700 ~600-500 -

Strong C=O

stretch

characteristic

of the

aldehyde.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
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Compound Molecular Ion (M⁺)
Key Fragment Ions
(m/z)

Notes

3,4-Lutidine 107 106, 92, 77
Loss of H radical, loss

of methyl radical.

3,4-Lutidine N-oxide 123 107 (M-16)

Characteristic loss of

an oxygen atom from

the N-oxide.[2]

(5-Bromo-4-methyl-

pyridin-3-yl)-methanol
201/203 183/185, 122, 92

Isotopic pattern for

Bromine (¹⁹Br/⁸¹Br).

Loss of H₂O, loss of

Br radical.

5-Bromo-4-

methylnicotinaldehyde
199/201 170/172, 120, 91

Isotopic pattern for

Bromine. Loss of CHO

radical, loss of Br

radical.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analyses are crucial for reproducibility.

Below are generalized procedures for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second.

For ¹³C NMR, a proton-decoupled sequence was used, and several hundred to a few

thousand scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was

finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture

was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet

was acquired prior to the sample measurement.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) ionization was used with an electron energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-

400 amu.

Conclusion
The spectroscopic data presented provides a clear roadmap for monitoring the synthesis of 5-
Bromo-4-methylnicotinaldehyde from 3,4-Lutidine. The characteristic shifts in NMR, the

appearance and disappearance of key functional group absorptions in IR, and the distinct

fragmentation patterns in mass spectrometry offer robust analytical handles for confirming the

identity and purity of each intermediate along the synthetic pathway. This compilation of data

serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-

based compounds for pharmaceutical and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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